![molecular formula C22H16N2O3S B2469523 N-(苯并[1,2-d]噻唑-8-基)-2,4-二甲氧基苯甲酰胺 CAS No. 536729-15-4](/img/structure/B2469523.png)

N-(苯并[1,2-d]噻唑-8-基)-2,4-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

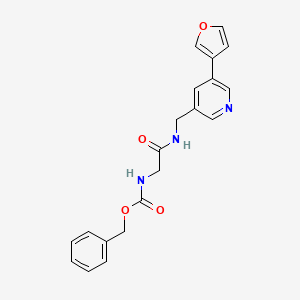

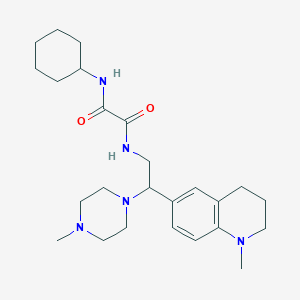

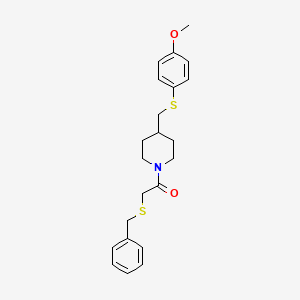

“N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide” is a complex organic compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains acenaphthene and benzamide moieties. Thiazoles are a part of many biologically active compounds and are used in various fields such as medicinal chemistry and agriculture .

Molecular Structure Analysis

The molecular structure of “N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide” would be characterized by the presence of a thiazole ring, acenaphthene moiety, and a benzamide group. The thiazole ring is planar and aromatic, characterized by significant pi-electron delocalization .Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions that “N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide” can undergo would depend on the specific functional groups present in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide” would depend on its specific structure. Thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .科学研究应用

Supramolecular Chemistry and Self-Assembly

The compound’s π-extended acenaphtho[1,2-d][1,2,3]triazole core serves as a versatile building block for supramolecular chemistry. In the solid state, it forms cyclic assemblies, such as hydrogen-bonded cyclic tetrad structures. These assemblies can stack infinitely, creating unique crystal structures. Additionally, evidence for analogous self-assembly in solution has been provided through low-temperature NMR spectroscopy and computational analyses .

Coordination Chemistry

By fusing a reactive heterocyclic ring with a larger aromatic framework, this compound can act as a ligand in coordination complexes. For instance, Kuratowski-type penta-nuclear complexes have been prepared from related triazoles. These complexes exhibit interesting properties, such as red-shifted fluorescence and significant internal molecular free volume .

Antimicrobial and Anticancer Activities

While specific studies on this compound are limited, related thiazole derivatives have shown promising biological activities. Thiazoles exhibit antimicrobial, antifungal, and anticancer properties. Researchers could explore the potential of this compound in drug discovery and development .

Catalysis and Organic Synthesis

The unique structural features of this compound may enable its use as a catalyst or as a precursor in organic synthesis. Investigating its reactivity and functionalization could reveal novel transformations and applications.

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity they exhibit .

Biochemical Pathways

Thiazole derivatives, however, are known to affect a variety of biochemical pathways, again depending on the specific biological activity they exhibit .

Pharmacokinetics

Thiazole derivatives, however, are known to have diverse pharmacokinetic properties, which can influence their bioavailability .

Result of Action

Thiazole derivatives are known to have a range of effects at the molecular and cellular level, depending on their specific biological activity .

Action Environment

Environmental factors can influence the action of thiazole derivatives, as with any other drug molecule .

未来方向

The future directions for the study of “N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by thiazole derivatives, it could be of interest in fields such as medicinal chemistry and agriculture .

属性

IUPAC Name |

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3S/c1-26-13-9-10-14(17(11-13)27-2)21(25)24-22-23-19-15-7-3-5-12-6-4-8-16(18(12)15)20(19)28-22/h3-11H,1-2H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVPJMURZOWDEJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dimethoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide](/img/structure/B2469441.png)

![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2469444.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyrrolidine-2-carboxamide](/img/structure/B2469449.png)

![5-chloro-2-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2469450.png)

![N-[(2-chlorophenyl)methyl]-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2469457.png)